molecular formula C22H9Br4NO3 B12890329 1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)- CAS No. 60644-91-9

1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-

Cat. No.: B12890329
CAS No.: 60644-91-9
M. Wt: 654.9 g/mol
InChI Key: XQJAONCBMFGBCC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrabromo-substituted benzindene core fused with a hydroxyquinoline moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyquinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is unique due to its combination of a tetrabromo-substituted benzindene core and a hydroxyquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

60644-91-9

Molecular Formula

C22H9Br4NO3

Molecular Weight

654.9 g/mol

IUPAC Name

5,6,7,8-tetrabromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C22H9Br4NO3/c23-16-9-6-11-12(7-10(9)17(24)19(26)18(16)25)22(30)15(21(11)29)20-14(28)5-8-3-1-2-4-13(8)27-20/h1-7,15,28H

InChI Key

XQJAONCBMFGBCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C5C(=C4)C(=C(C(=C5Br)Br)Br)Br)O

Origin of Product

United States

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